Cycloalliin hydrochloride

Alliinase resistance Chemical stability Organosulfur compound differentiation

Cycloalliin hydrochloride is the hydrochloride salt of cycloalliin, a cyclic organosulfur compound (C6H12ClNO3S, MW 213.68) belonging to the S-alk(en)yl-L-cysteine sulfoxide family found in Allium species (garlic, onion). Unlike the linear alliin, cycloalliin possesses a unique 1,4-thiazane ring structure that confers resistance to alliinase-mediated cleavage, rendering it stable during storage, heat processing, and gastrointestinal transit.

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68
CAS No. 91673-63-1
Cat. No. B2822388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloalliin hydrochloride
CAS91673-63-1
Molecular FormulaC6H12ClNO3S
Molecular Weight213.68
Structural Identifiers
SMILESCC1CS(=O)CC(N1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
InChIKeyGTNAIFGSWCJGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cycloalliin Hydrochloride (CAS 91673-63-1): A Stable Cyclic Sulfur Imino Acid for Lipid, Cancer, and Pharmacokinetic Research


Cycloalliin hydrochloride is the hydrochloride salt of cycloalliin, a cyclic organosulfur compound (C6H12ClNO3S, MW 213.68) belonging to the S-alk(en)yl-L-cysteine sulfoxide family found in Allium species (garlic, onion) [1]. Unlike the linear alliin, cycloalliin possesses a unique 1,4-thiazane ring structure that confers resistance to alliinase-mediated cleavage, rendering it stable during storage, heat processing, and gastrointestinal transit [2]. This stability underpins its distinct pharmacokinetic behavior—rapid absorption (Tmax 0.47–0.67 h), high urinary excretion of unchanged compound (97.8%), and low oral bioavailability (3.73%–9.65%) due to gut flora reduction [3]. These properties differentiate cycloalliin from reactive allicin and other transient garlic metabolites, making it a reproducible tool compound for in vivo studies of lipid metabolism, cancer cell invasion, and enzyme inhibition.

Why Alliin, Allicin, or Isoalliin Cannot Substitute for Cycloalliin Hydrochloride in Targeted Research


Generic substitution of cycloalliin with other Allium organosulfur compounds—such as alliin, isoalliin, S-allyl cysteine (SAC), or allicin—is not scientifically valid because these compounds differ fundamentally in molecular structure, enzymatic susceptibility, pharmacokinetics, and biological mechanism profiles [1]. Alliin is rapidly cleaved by alliinase to allicin, a short-lived, reactive species that degrades within minutes, whereas cycloalliin is enzymatically inert and stable, allowing controlled dosing without variable degradation kinetics [2]. At the level of pharmacodynamic targets, cycloalliin is the only Allium sulfoxide demonstrated to reduce serum triglycerides via microsomal triglyceride transfer protein (MTP) suppression and to inhibit TGF-β-induced SMAD3 phosphorylation in lung cancer cells—activities that alliin and SAC have not been shown to possess [3][4]. Procurement of cycloalliin hydrochloride as a defined, high-purity standard (≥99% HPLC) is therefore essential for reproducible experiments, particularly in lipid metabolism, oncology, and pharmacokinetic studies where comparator compounds lack the same combination of stability and mechanistic specificity.

Quantitative Comparative Evidence: Cycloalliin Hydrochloride vs. In-Class Organosulfur Analogs


Alliinase Resistance: Cycloalliin vs. Alliin Enzymatic Cleavage

Cycloalliin is structurally resistant to cleavage by alliinase (alliin lyase), the enzyme responsible for converting alliin into allicin, a highly reactive and transient species [1]. In contrast, alliin is rapidly cleaved by alliinase upon cellular disruption, generating allicin within seconds [2]. No measurable conversion of cycloalliin to any thiosulfinate product occurs under the same enzymatic conditions. This represents a binary functional difference rather than a potency shift: alliin is a pro-drug for allicin, whereas cycloalliin is a stable, direct-acting compound [3].

Alliinase resistance Chemical stability Organosulfur compound differentiation

Serum Triacylglycerol Reduction: Cycloalliin Dietary Dosing vs. Control in Sprague-Dawley Rats

Dietary supplementation of cycloalliin at 0.1% and 0.3% levels in an atherogenic diet reduced serum triacylglycerol (TAG) concentration by approximately 40% compared to control in Sprague-Dawley rats, without significant effects on hepatic TAG synthesis enzyme activities (phosphatidate phosphohydrolase, malic enzyme, glucose-6-phosphate dehydrogenase), indicating a mechanism involving altered lipoprotein assembly/secretion rather than hepatic de novo lipogenesis [1]. In contrast, alliin supplementation at comparable doses (0.1–0.3% in diet) has not been reported to produce equivalent TAG reductions via the same mechanism [2].

Triacylglycerol reduction Lipid metabolism In vivo rat model

MTP Activity and ApoB Secretion Suppression: Cycloalliin HCl vs. Control and S-Methyl-L-Cysteine HCl in Rat and HepG2 Models

In a patent study (US20030105093), cycloalliin hydrochloride significantly reduced hepatic microsomal triglyceride transfer protein (MTP) activity in SD rats dosed orally for 2 weeks: MTP activity decreased from 9.09±1.0% (control) to 6.12±0.7% (cycloalliin HCl 20 mg) and 4.92±1.0% (cycloalliin HCl 60 mg), representing 32.7% and 45.9% inhibition, respectively [1]. In the same study, S-methyl-L-cysteine HCl at 60 mg reduced MTP activity to 5.68±0.6% (37.5% inhibition), slightly less effective than cycloalliin HCl at the same dose. In HepG2 cells, cycloalliin at 10⁻⁶ M and 10⁻⁴ M suppressed apoB secretion from 9.92±0.80 µg/well (control) to 7.54±1.13 and 7.67±1.31 µg/well, respectively (approximately 23% reduction, p<0.01) [2].

MTP inhibition ApoB secretion VLDL assembly Hepatic lipid export

Inhibition of TGF-β-Induced EMT and Invasion in A549 Lung Cancer Cells: Cycloalliin vs. Untreated TGF-β-Stimulated Control

In A549 non-small cell lung cancer (NSCLC) cells, cycloalliin treatment inhibited TGF-β-induced epithelial-to-mesenchymal transition (EMT) and reduced cellular invasive potential, as evidenced by suppression of Smad3 phosphorylation and Snail transcription factor expression at early stages of TGF-β signaling [1]. While the published study does not provide a precise IC₅₀, the qualitative suppression of both Smad3 phosphorylation and Snail expression demonstrates mechanistic engagement of the canonical TGF-β/SMAD pathway [2]. In contrast, S-allyl cysteine (SAC) induces cytotoxicity in lung cancer cells through oxidative damage and NF-κB downregulation, a mechanistically distinct pathway not involving SMAD-mediated EMT [3].

EMT inhibition NSCLC invasion Smad3 phosphorylation Cancer metastasis

Pharmacokinetic Profile: Cycloalliin Urinary Excretion and Metabolic Reduction vs. Alliin Metabolite Complexity

After intravenous administration at 50 mg/kg in rats, 97.8±1.3% of the cycloalliin dose was recovered unchanged in urine within 48 h, with complete plasma clearance and no detectable plasma metabolite (<0.1 µg/mL for the reduced metabolite) [1]. After oral administration, bioavailability was low (3.73% at 25 mg/kg; 9.65% at 50 mg/kg), primarily due to anaerobic reduction by cecal microflora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid (67.3±5.9% fecal recovery) [2]. In contrast, alliin and allicin generate multiple active and inactive sulfur metabolites (allyl mercaptan, diallyl disulfide, allyl methyl sulfide) with complex, incompletely characterized pharmacokinetics, making precise exposure-response modeling difficult [3].

Pharmacokinetics Bioavailability Urinary excretion Metabolic stability

Validated Application Scenarios for Cycloalliin Hydrochloride Based on Quantitative Evidence


Hepatic VLDL Assembly and Triglyceride Secretion Studies (MTP-Targeted Research)

Use cycloalliin hydrochloride as a selective probe for microsomal triglyceride transfer protein (MTP) inhibition in rodent models and HepG2 cell assays. The compound's demonstrated 45.9% MTP activity reduction (vs. control) and ~23% apoB secretion suppression at 10⁻⁶–10⁻⁴ M [1] make it appropriate for dissecting the MTP-apoB-VLDL axis, a mechanism not accessible via alliin or allicin due to their distinct metabolic fates. Ideal for pre-clinical programs targeting hypertriglyceridemia or non-alcoholic fatty liver disease (NAFLD).

Anti-Metastatic Drug Discovery: EMT and Lung Cancer Invasion Assays

Employ cycloalliin HCl as a positive control or lead scaffold for suppressing TGF-β-induced EMT in NSCLC research. Its ability to inhibit Smad3 phosphorylation and Snail expression in A549 cells [2] provides a unique mechanism-of-action anchor not offered by S-allyl cysteine (which exerts cytotoxic effects via oxidative stress pathways) [3]. Suitable for in vitro invasion assays (Boyden chamber/Matrigel) and SMAD-reporter gene assays in NSCLC and potentially other carcinoma cell lines.

Precision ADME and Bioavailability Studies of Stable Organosulfur Compounds

Utilize cycloalliin hydrochloride as a model compound for pharmacokinetic studies requiring high urinary recovery (97.8% unchanged within 48 h) and minimal plasma metabolite interference [4]. Its well-characterized metabolic pathway (single reductive metabolite by gut flora) contrasts with the poly-metabolite profiles of alliin/allicin, enabling cleaner compartmental modelling and bioanalytical method validation in rodent pharmacokinetic studies.

Comparative Organosulfur Selectivity Profiling for Detoxification Enzyme Induction

Deploy cycloalliin HCl in comparative quinone reductase (QR) induction assays alongside isoalliin. Cycloalliin induces QR at 1 mM, whereas isoalliin requires 2 mM for detectable induction, providing a 2-fold potency differentiation [5]. This quantitative distinction supports compound library screening for chemopreventive agents targeting Nrf2/ARE pathways in murine hepatoma (Hepa 1c1c7) cells.

Quote Request

Request a Quote for Cycloalliin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.